molecular formula C5H3NOS B1351043 3-Thienyl Isocyanate CAS No. 76536-95-3

3-Thienyl Isocyanate

Cat. No.: B1351043
CAS No.: 76536-95-3
M. Wt: 125.15 g/mol
InChI Key: PVIZQOWWCLBJES-UHFFFAOYSA-N
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Description

3-Thienyl Isocyanate is an organic compound with the molecular formula C5H3NOS and a molecular weight of 125.15 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to the third position of a thiophene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of thiophene with phosgene (COCl2) in the presence of a base such as triethylamine.

    Alternative Methods: Another approach includes the use of thiophene-3-carboxylic acid chloride, which reacts with sodium azide (NaN3) to form the corresponding azide.

Industrial Production Methods: Industrial production often employs the direct synthesis method due to its simplicity and efficiency. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

3-Isocyanatothiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can further participate in biochemical pathways. The interactions of 3-Isocyanatothiophene with biomolecules are primarily based on its isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

The effects of 3-Isocyanatothiophene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Isocyanatothiophene can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Isocyanatothiophene exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular processes, including metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isocyanatothiophene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isocyanatothiophene can degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Isocyanatothiophene vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Isocyanatothiophene can cause toxic effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in various applications .

Transport and Distribution

The transport and distribution of 3-Isocyanatothiophene within cells and tissues are critical for its biochemical activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. These interactions are essential for determining the cellular and tissue-specific effects of 3-Isocyanatothiophene .

Subcellular Localization

The subcellular localization of 3-Isocyanatothiophene plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Isocyanatothiophene within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Comparison with Similar Compounds

    2-Isocyanatothiophene: Similar structure but with the isocyanate group at the second position.

    4-Isocyanatothiophene: Similar structure but with the isocyanate group at the fourth position.

    Thiophene-2-carboxylic acid isocyanate: Contains both a carboxylic acid and an isocyanate group.

Uniqueness: 3-Thienyl Isocyanate is unique due to its specific reactivity profile and the position of the isocyanate group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-isocyanatothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZQOWWCLBJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380030
Record name 3-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76536-95-3
Record name 3-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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